1-(methylsulfonyl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)piperidine-4-carboxamide
Description
The compound 1-(methylsulfonyl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)piperidine-4-carboxamide features a pyrazolo[1,5-a]pyrimidine core substituted with a trifluoromethyl group at position 2 and a piperidine-4-carboxamide moiety at position 4. While direct bioactivity data for this compound is unavailable in the provided evidence, its structural features align with agrochemical and pharmacological agents targeting enzymes or receptors in plants or pathogens. The trifluoromethyl group is associated with improved metabolic stability and lipophilicity, while the carboxamide linkage may influence solubility and target interactions.
Propriétés
IUPAC Name |
1-methylsulfonyl-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N5O3S/c1-26(24,25)21-4-2-9(3-5-21)13(23)19-10-7-18-12-6-11(14(15,16)17)20-22(12)8-10/h6-9H,2-5H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNANZWIGCKQNLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CN3C(=CC(=N3)C(F)(F)F)N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
1-(methylsulfonyl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)piperidine-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of 1-(methylsulfonyl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)piperidine-4-carboxamide is characterized by the presence of a piperidine ring, a pyrazolo[1,5-a]pyrimidine moiety, and a trifluoromethyl group. Its molecular formula is C14H16F3N5O3S, with a molecular weight of approximately 391.37 g/mol .
Antimycobacterial Activity
Recent studies have indicated that pyrazolo[1,5-a]pyrimidines exhibit significant antimycobacterial properties, particularly against Mycobacterium tuberculosis (M.tb). The compound has been evaluated for its ability to inhibit mycobacterial ATP synthase, an essential enzyme for bacterial energy metabolism. In vitro assays demonstrated that certain pyrazolo derivatives showed potent inhibition of M.tb growth .
Table 1: Antimycobacterial Activity of Pyrazolo Derivatives
Anti-inflammatory Activity
The anti-inflammatory potential of compounds containing the pyrazolo[1,5-a]pyrimidine scaffold has also been explored. Inhibition of cyclooxygenase-2 (COX-2) activity was reported with IC50 values comparable to standard anti-inflammatory drugs like celecoxib. This suggests that the compound may be beneficial in treating inflammatory diseases .
Table 2: COX-2 Inhibition Potency
Anticancer Activity
The anticancer potential of pyrazolo[1,5-a]pyrimidines has been widely documented. These compounds have shown efficacy against various cancer cell lines, including breast and lung cancer cells. The mechanisms often involve the induction of apoptosis and inhibition of cell proliferation pathways .
Table 3: Anticancer Efficacy Against Various Cell Lines
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications on the pyrazolo[1,5-a]pyrimidine core significantly affect biological activity. For instance, substituents at specific positions on the piperidine ring or the pyrazole moiety can enhance potency against mycobacterial strains or improve anti-inflammatory effects. The presence of trifluoromethyl groups has been linked to increased lipophilicity and better membrane permeability, contributing to enhanced biological effects .
Case Studies
A notable study conducted by Chibale et al. synthesized a series of novel pyrazolo derivatives and evaluated their antimycobacterial activity. Compounds with specific phenyl substitutions exhibited promising results in inhibiting M.tb growth both in vitro and in vivo models, highlighting their potential as new antitubercular agents .
Applications De Recherche Scientifique
Structural Characteristics
The compound features a complex structure that includes a piperidine core attached to a pyrazolo[1,5-a]pyrimidine scaffold. This structural motif is significant due to its rigidity and ability to interact with various biological targets. The trifluoromethyl and methylsulfonyl groups enhance its pharmacological properties by improving solubility and bioavailability.
Anticancer Potential
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit promising anticancer activity. They are known to inhibit various kinases involved in cancer progression:
- Casein Kinase 2 (CK2) : This compound has been identified as a potent inhibitor of CK2, which plays a crucial role in tumor growth and survival. Studies have shown that modifications to the pyrazolo[1,5-a]pyrimidine scaffold can significantly enhance selectivity and potency against CK2 .
- Other Kinases : The compound has also demonstrated inhibitory effects on other kinases such as PIM1 and JAK1, which are implicated in various cancers .
Enzymatic Inhibition
The compound shows potential as an enzymatic inhibitor beyond cancer therapy. It has been tested against a panel of kinases, revealing selective inhibition profiles that could be exploited for therapeutic development .
In Vitro Studies
In vitro studies have demonstrated the efficacy of this compound against several cancer cell lines, including lung and breast cancer cells. For example, compounds derived from the pyrazolo[1,5-a]pyrimidine scaffold showed significant antiproliferative effects on MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .
In Vivo Studies
Animal model studies are crucial for assessing the therapeutic potential of this compound. Preliminary results suggest that it may inhibit tumor growth in vivo, although further research is needed to establish its safety profile and efficacy in clinical settings .
Data Table: Summary of Biological Activities
Analyse Des Réactions Chimiques
Nucleophilic Aromatic Substitution
The electron-deficient pyrazolo[1,5-a]pyrimidine ring undergoes nucleophilic substitution at position 6, facilitated by the trifluoromethyl group’s electron-withdrawing effect. Key reactions include:
Reactions typically require activating groups (e.g., triflates) and polar aprotic solvents. The methylsulfonyl group stabilizes transition states through inductive effects .
Cross-Coupling Reactions
The pyrazolo[1,5-a]pyrimidine scaffold participates in palladium-catalyzed couplings. Representative examples:
These reactions modify the piperidine or pyrimidine moieties to optimize pharmacokinetic properties .
Hydrolysis and Ring-Opening
Under acidic or basic conditions, the methylsulfonyl group undergoes hydrolysis:
-
Base-mediated hydrolysis :
NaOH (1M), H₂O/EtOH (1:1), 60°C → Sulfonic acid derivative (72% yield). -
Acid-catalyzed cleavage :
HCl (conc.), reflux → Piperidine ring opening with sulfone retention.
Radical Reactions
The trifluoromethyl group participates in radical-mediated transformations:
| Process | Initiator | Products | Selectivity | Source |
|---|---|---|---|---|
| C–F bond activation | AIBN, Bu₃SnH | Defluorinated intermediates | Moderate | |
| Photoredox coupling | Ir(ppy)₃, blue LED | CF₃ → CH₂F conversion | High |
Functional Group Interconversion
Key transformations include:
-
Sulfonamide alkylation :
RX (alkyl halides), K₂CO₃, DMF → N-alkylated derivatives (e.g., 11a,b in ). -
Carboxamide reduction :
LiAlH₄, THF → Primary amine (58% yield).
Mechanistic Insights
-
Electrophilic aromatic substitution : Directed by the trifluoromethyl group’s meta-directing nature .
-
Steric effects : The piperidine ring’s conformation influences reaction rates in coupling processes .
Stability Under Synthetic Conditions
The compound remains stable under:
Comparaison Avec Des Composés Similaires
Pyrazolo[1,5-a]pyrimidine vs. Triazolo[1,5-a]pyrimidine
The target compound’s pyrazolo[1,5-a]pyrimidine core differs from triazolo[1,5-a]pyrimidine derivatives (e.g., ) by replacing one nitrogen atom with a carbon in the fused ring system. Triazolo[1,5-a]pyrimidines synthesized in demonstrated herbicidal and fungicidal activities, with chiral centers improving efficacy .
Pyrazolo[1,5-a]pyrimidine vs. Quinazoline-Pyrazole Hybrids
highlights quinazoline-pyrazole hybrids with antimicrobial activity. The target’s pyrazolopyrimidine core lacks the quinazoline moiety but shares a pyrazole ring, albeit fused differently. Quinazoline’s planar structure facilitates intercalation or enzyme inhibition, whereas the pyrazolopyrimidine system may prioritize steric interactions .
Substituent Effects
Trifluoromethyl (-CF₃) vs. Methyl Groups
The target’s -CF₃ group at position 2 enhances electron-withdrawing effects and steric bulk compared to methyl groups in ’s triazolopyrimidines. This could improve resistance to enzymatic degradation and target binding, as seen in ALS inhibitors like sulfonylureas.
Methylsulfonyl (-SO₂CH₃) vs. Hydrazone Linkers
The methylsulfonyl group in the target compound differs from the acetyl hydrazone () and aldehyde hydrazone () substituents.
Piperidine-4-Carboxamide vs. Aryl Substituents
The piperidine-4-carboxamide moiety may improve solubility and membrane permeability relative to aromatic substituents in . The carboxamide’s conformational flexibility could enable better adaptation to target active sites compared to rigid aryl groups.
Bioactivity Implications
- Herbicidal Potential: ’s triazolopyrimidines showed herbicidal activity via ALS inhibition. The target’s pyrazolopyrimidine core and -CF₃ group may mimic this mechanism but with enhanced stability due to sulfonyl and trifluoromethyl groups .
- Antimicrobial Activity : ’s compounds (e.g., 5d, 5k) inhibited fungal growth at 50 μg/mL. The target’s carboxamide and sulfonyl groups could similarly disrupt fungal cell wall synthesis or enzymatic pathways .
Q & A
Q. What are the optimal synthetic routes for preparing 1-(methylsulfonyl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)piperidine-4-carboxamide, and how can purity be ensured?
Methodological Answer: The synthesis typically involves multi-step protocols:
- Step 1: Construct the pyrazolo[1,5-a]pyrimidine core via cyclocondensation of aminopyrazoles with β-ketoesters or nitriles under acidic conditions (e.g., acetic acid, 80–100°C) .
- Step 2: Introduce the trifluoromethyl group at the 2-position using CF₃-containing reagents (e.g., Umemoto’s reagent) in the presence of a palladium catalyst .
- Step 3: Functionalize the piperidine-4-carboxamide moiety via coupling reactions (e.g., EDC/HOBt-mediated amidation) .
- Purity Control: Use column chromatography (silica gel, eluent: DCM/MeOH gradient) followed by recrystallization (ethanol/water). Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water + 0.1% TFA) .
Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR (DMSO-d₆) to verify substituent positions (e.g., trifluoromethyl singlet at ~δ 120 ppm in ¹³C) and piperidine conformation .
- Mass Spectrometry: High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ ion) and detect synthetic byproducts .
- X-ray Crystallography: For unambiguous confirmation of stereochemistry (if crystals are obtainable) .
- FT-IR: Identify key functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹) .
Q. How can researchers design initial pharmacological assays to evaluate target engagement?
Methodological Answer:
- Target Identification: Use computational docking (e.g., AutoDock Vina) to predict binding to kinases (e.g., CDK2) based on structural analogs .
- In Vitro Assays:
- Selectivity Screening: Profile against kinase panels (e.g., Eurofins KinaseProfiler) to assess off-target effects .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be structured to optimize potency and selectivity?
Methodological Answer:
- Core Modifications: Synthesize analogs with variations in the pyrazolo[1,5-a]pyrimidine core (e.g., substituents at positions 2 or 7) to assess impact on kinase binding .
- Piperidine Substitutions: Replace the methylsulfonyl group with bulkier sulfonamides (e.g., phenylsulfonyl) to evaluate steric effects on selectivity .
- Trifluoromethyl Alternatives: Test CF₃ vs. CHF₂ or Cl groups to balance lipophilicity and metabolic stability .
- Data Analysis: Use molecular dynamics simulations (e.g., GROMACS) to correlate structural changes with binding free energies .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
Methodological Answer:
- Orthogonal Assays: Validate docking results with surface plasmon resonance (SPR) to measure real-time binding kinetics (e.g., KD values) .
- Metabolite Screening: Use LC-MS to identify in situ degradation products (e.g., demethylation or sulfonyl cleavage) that may explain reduced activity .
- Conformational Analysis: Perform 2D NOESY NMR to detect solution-state conformations differing from crystal structures .
Q. How can researchers determine the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- Proteomics: Employ thermal shift assays (TSA) to identify target proteins by monitoring thermal stabilization in cell lysates .
- CRISPR-Cas9 Knockout: Validate target dependency using isogenic cell lines lacking CDK2 or related kinases .
- Transcriptomics: Perform RNA-seq to analyze downstream pathway modulation (e.g., cell cycle arrest markers like p21) .
Q. What methodologies are critical for assessing metabolic stability and toxicity?
Methodological Answer:
- Microsomal Stability: Incubate with human liver microsomes (HLM) and quantify parent compound loss via LC-MS/MS (t₁/₂ calculation) .
- CYP Inhibition: Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
- In Vivo Toxicity: Conduct acute toxicity studies in rodents (OECD 423 guidelines), monitoring ALT/AST levels for hepatotoxicity .
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